Shikimate-3-phosphate
Overview
Description
Synthesis Analysis
The efficient synthesis of shikimate-3-phosphate has been a subject of significant interest due to its central role in the shikimate pathway. A notable method for synthesizing S3P involves the enzymatic phosphorylation of shikimate using a stable recombinant shikimate kinase, yielding high purity and good yield of S3P through a biocatalytic process (Schoenenberger et al., 2018). Another approach uses selective protection and phosphorylation steps, simplifying the synthesis from d-(−)-shikimic acid (Shih & Wu, 2000).
Molecular Structure Analysis
Solid-state NMR techniques have elucidated the molecular structure and binding interactions of S3P, especially when bound to EPSP synthase. For instance, rotational-echo double-resonance (REDOR) 31P NMR has been used to measure intra- and intermolecular distances for S3P and related compounds when bound to EPSP synthase, revealing the proximity of S3P to other molecules in the enzyme's binding site (Christensen & Schaefer, 1993).
Chemical Reactions and Properties
The reaction mechanism of EPSP synthase, involving S3P, has been thoroughly investigated. The enzyme catalyzes the reversible condensation of phosphoenolpyruvate and S3P, a process initially thought to proceed through an addition-elimination mechanism, forming a transient methyl group. This mechanism is supported by isotope effects and exchange studies, affirming the critical role of S3P in the enzymatic synthesis of EPSP (Grimshaw et al., 1982).
Physical Properties Analysis
The physical properties of S3P, such as its binding interactions and conformational changes upon binding to EPSP synthase, have been studied using various NMR techniques. These studies show that S3P binding induces significant conformational changes in EPSP synthase, suggesting a complex interaction that affects the enzyme's activity and its interaction with inhibitors like glyphosate (Borges et al., 2006).
Chemical Properties Analysis
The chemical properties of S3P, particularly its role as a substrate for EPSP synthase and its interactions with glyphosate, underline its significance in the biosynthesis of aromatic amino acids and as a target for herbicide action. X-ray crystallography has provided insights into the enzyme-substrate interaction and the basis for glyphosate insensitivity, which is crucial for designing glyphosate-resistant crops and new herbicides (Eschenburg et al., 2002).
Scientific Research Applications
Enzymatic Synthesis and Biochemical Applications
Shikimate-3-phosphate, a central metabolite in the shikimate pathway, is a substrate for the enzyme 5-enolpyruvyl-shikimate 3-phosphate synthase, which has significant implications in infectious diseases and herbicide research. A study by Schoenenberger et al. (2018) developed an efficient one-step enzymatic phosphorylation method to produce shikimate-3-phosphate, facilitating its use in biochemical applications and potentially scaling up its production (Schoenenberger et al., 2018).
EPSP Synthase and Herbicide Resistance
The enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), involved in synthesizing essential amino acids, is a target for glyphosate, a common herbicide. Leino et al. (2020) developed a bioinformatics method to assess the potential sensitivity of organisms to glyphosate based on EPSPS enzyme types, which could impact the diversity of microbial communities, including the human gut microbiome (Leino et al., 2020).
Mechanism of EPSP Synthase
Understanding the mechanism of EPSP synthase, which synthesizes 5-enolpyruvylshikimate 3-phosphate from shikimate 3-phosphate, is crucial for developing herbicides and understanding their biochemical impact. Bondinell et al. (1971) investigated the enzymic synthesis of 5-enolpyruvylshikimate 3-phosphate, contributing to the understanding of how this enzyme functions (Bondinell et al., 1971).
Antiparasitic Drug Development
The presence of the shikimate pathway in apicomplexan parasites, as identified by Roberts et al. (1998), offers potential targets for antiparasitic drug development. They found that the inhibition of the shikimate pathway enzyme 5-enolpyruvyl shikimate 3-phosphate synthase by glyphosate affected the growth of parasites like Toxoplasma gondii and Plasmodium falciparum, indicating a new avenue for developing antiparasitic agents (Roberts et al., 1998).
Safety And Hazards
Future Directions
The shikimate pathway, including the production of Shikimate-3-phosphate, is a crucial target for developing antimicrobial agents and herbicides . Researchers are challenged to search for new molecules and investigate their modes of action . The study of the glyphosate target enzyme will provide clues about the potential effect of the herbicide .
properties
IUPAC Name |
(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSKGCWNAKGW-PBXRRBTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10981376 | |
Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Shikimate-3-phosphate | |
CAS RN |
63959-45-5 | |
Record name | Shikimic acid-3-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10981376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Shikimic acid 3-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301781 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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